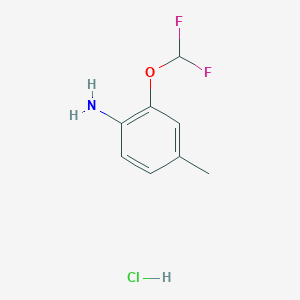

2-(Difluoromethoxy)-4-methylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethoxy)-4-methylaniline hydrochloride is an organic compound that features a difluoromethoxy group and a methylaniline moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-methylaniline hydrochloride typically involves the introduction of the difluoromethoxy group to an aniline precursor. One common method is the reaction of 4-methylaniline with difluoromethylating agents under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethoxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

2-(Difluoromethoxy)-4-methylaniline hydrochloride has been investigated for its potential therapeutic applications due to its biological activities. Notably, it has been studied for its effects in:

- Pulmonary Fibrosis : Research indicates that this compound can attenuate TGF-β1-induced epithelial–mesenchymal transition (EMT) in A549 cells, which is crucial in the progression of pulmonary fibrosis. In vivo studies have shown that it can reduce bleomycin-induced pulmonary fibrosis in rat models, suggesting potential as a therapeutic agent for lung diseases.

- Histone Deacetylase Inhibition : The compound has been explored for its role as a histone deacetylase inhibitor, which is significant in cancer therapy. The introduction of fluorine into chemical structures has been shown to enhance binding affinity and selectivity towards biological targets, making it a candidate for further development in cancer treatment .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Synthesis of Pyrazinone Derivatives : It is utilized in the synthesis of BMS-665053, a selective corticotropin-releasing factor-1 receptor antagonist. The synthesis involves direct bis-ortho-chlorination followed by palladium-catalyzed coupling reactions.

- Difluoromethylation Reagents : Its difluoromethoxy group allows it to act as a reagent in difluoromethylation processes, enhancing the reactivity of other compounds and broadening the scope of synthetic methodologies in organic chemistry .

Case Study 1: Pulmonary Fibrosis Research

In a study focused on pulmonary fibrosis, researchers treated A549 cells with TGF-β1 to induce EMT and subsequently applied this compound. The results demonstrated a significant reduction in markers associated with EMT (e.g., α-SMA, vimentin), indicating its potential as a therapeutic agent against fibrotic diseases.

Case Study 2: Histone Deacetylase Inhibition

Another study evaluated the compound's efficacy as a histone deacetylase inhibitor. The results showed that derivatives containing the difluoromethoxy group exhibited enhanced cellular activity and binding affinity to target proteins involved in cancer progression. This highlights the compound's potential role in developing new anticancer therapies .

Mécanisme D'action

The mechanism of action of 2-(Difluoromethoxy)-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to proteins and enzymes, potentially altering their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Difluoromethoxy)-4-chloroaniline

- 2-(Difluoromethoxy)-4-bromoaniline

- 2-(Difluoromethoxy)-4-nitroaniline

Uniqueness

2-(Difluoromethoxy)-4-methylaniline hydrochloride is unique due to the presence of both the difluoromethoxy and methylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-(Difluoromethoxy)-4-methylaniline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉ClF₂NO, with a molecular weight of approximately 209.621 g/mol. The compound features a difluoromethoxy group and a methyl group attached to an aniline structure, which influences its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth. For example, it has been evaluated for its effects on SMYD2, a protein linked to cancer progression .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The introduction of fluorine into its structure enhances its binding affinity to these enzymes .

- Differentiation Induction : In experiments involving acute myeloid leukemia (AML) cell lines, this compound has been shown to promote differentiation of myeloid cells, indicating potential therapeutic uses in hematological malignancies .

Binding Affinity and Efficacy

The interaction studies focus on the binding affinity of this compound with various biological targets. Key findings include:

- IC50 Values : The compound exhibits varying IC50 values against different targets, reflecting its potency. For instance, it shows significant inhibition against certain methyltransferases with IC50 values in the low micromolar range .

- Structure–Activity Relationships (SAR) : Research into SAR has revealed that modifications to the compound's structure can enhance its biological activity. For example, small changes in substituents on the aromatic ring can lead to substantial differences in potency .

Synthesis Methods

Several synthesis methods have been proposed for producing this compound. These methods typically involve:

- Starting Materials : Utilizing aniline derivatives as starting points.

- Reagents : Employing difluoromethylation reagents to introduce the difluoromethoxy group.

- Purification : Common purification techniques include recrystallization and chromatography.

Anticancer Efficacy

In a notable study, this compound was tested against various cancer cell lines, including esophageal and breast cancer models. The results indicated:

- Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.

- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis through caspase activation pathways.

HDAC Inhibition

Another study focused on the compound's role as an HDAC inhibitor:

- Selectivity Profile : It demonstrated selective inhibition against class I HDACs with minimal effects on class II HDACs.

- Cytotoxicity Testing : The cytotoxic effects were evaluated using colon cancer cell lines, showing promising selectivity towards cancerous cells over normal cells .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(Difluoromethoxy)-2-methylphenol | Hydroxyl group instead of amine | Exhibits different solubility and reactivity |

| 3-(Difluoromethoxy)-aniline | Different position of difluoromethoxy | Varies in biological activity |

| N,N-Dimethyl-4-(difluoromethoxy)aniline | Dimethyl substitution on amine | Alters lipophilicity and bioavailability |

This table illustrates how variations in structure can lead to different biological activities and applications within medicinal chemistry.

Propriétés

IUPAC Name |

2-(difluoromethoxy)-4-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c1-5-2-3-6(11)7(4-5)12-8(9)10;/h2-4,8H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEMDYFBTKCASQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.